[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGISZRUVIDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585615 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(naphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369403-40-7 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(naphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group with Fmoc
The amino group is protected by reacting the starting amino acid or amine compound with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu). This reaction forms the Fmoc-protected intermediate, which prevents unwanted side reactions during subsequent synthetic steps.
| Parameter | Details |
|---|---|
| Reactants | Amino compound, Fmoc-OSu |
| Solvent | Acetone, tetrahydrofuran (THF) |
| Base | Sodium bicarbonate (NaHCO3) |
| Temperature | Room temperature |
| Reaction Time | Overnight stirring |
| Work-up | Removal of solvent, ether washing, acidification, extraction with ethyl acetate, drying |
The molar ratios are generally controlled, for example, amino compound to sodium bicarbonate at 1:1 to 6, and amino compound to Fmoc-OSu at approximately 1:0.8 to 1.3 to optimize conversion and minimize side products.
Coupling to Naphthalen-2-yl-acetic Acid Backbone
The Fmoc-protected amino intermediate is then reacted with naphthalen-2-yl-acetic acid or its derivatives to form the target compound. This step often involves the use of coupling agents and catalysts to facilitate bond formation.
In related compounds, a similar approach uses 2,2-dimethoxypropane and pyridinium p-toluenesulfonate as a catalyst in tetrahydrofuran solvent under reflux conditions to drive the reaction to completion. While this exact catalyst system is reported for a closely related Fmoc-protected amino acid derivative, analogous conditions can be adapted for the naphthalen-2-yl-acetic acid derivative.
| Parameter | Details |
|---|---|
| Reactants | Fmoc-protected amino acid, naphthalen-2-yl-acetic acid derivative |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Pyridinium p-toluenesulfonate or similar acid catalyst |
| Temperature | Reflux (approx. 60-80 °C) |
| Reaction Time | 0.5 to 50 hours depending on scale and conditions |
| Work-up | Concentration, washing with ferric chloride solution, ethyl acetate extraction, drying, recrystallization |
Purification
Purification typically involves multiple washing steps with aqueous ferric chloride solution to remove impurities, followed by drying over anhydrous sodium sulfate and recrystallization from solvents such as ethyl acetate and sherwood oil to obtain high-purity crystalline product.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fmoc Protection | Amino compound + Fmoc-OSu, NaHCO3, acetone | ~85-90 | >95 | Overnight stirring, ether wash, acidification |
| Coupling with Naphthalen-2-yl-acetic acid | Fmoc-protected amino acid, THF, pyridinium p-toluenesulfonate, reflux | ~65-70 | ~97.7 | Reflux 4 hours, ferric chloride washing, recrystallization |
| Purification | Ferric chloride solution, ethyl acetate, drying, recrystallization | - | >97 | Final product suitable for peptide synthesis |
Notes on Reaction Optimization
- The molar ratios of reagents are critical to maximize yield and minimize by-products.
- Reaction times can vary widely (0.5 to 50 hours) depending on scale and catalyst loading.
- The use of pyridinium p-toluenesulfonate as a catalyst improves reaction efficiency in coupling steps.
- Ferric chloride washing is effective in removing residual impurities and by-products.
- Crystallization from sherwood oil and ethyl acetate yields high purity solid product suitable for research and peptide synthesis applications.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is cleaved under basic conditions, enabling subsequent peptide elongation:
| Reagent | Conditions | Efficiency | Byproducts |
|---|---|---|---|
| Piperidine | 20% in DMF, 30 min | >99% | Dibenzofulvene (DBF) |
| DBU | 2% in DCM, 15 min | 98% | Minimal DBF formation |
| Ammonium hydroxide | 0.5 M in dioxane, 1 h | 85% | Requires extended time |
Applications :
-
Piperidine is the gold standard for Fmoc removal in solid-phase peptide synthesis (SPPS) .
-
DBU offers faster deprotection but is less compatible with acid-labile resins .
Derivatization Pathways
The naphthalene ring and carboxylic acid enable further functionalization:
Stability Considerations :
-
The naphthalene ring enhances UV detection (λₐᵦₛ = 280 nm) but may aggregate in aqueous solutions .
-
Fmoc-Nap-OH is light-sensitive; reactions require amber glassware .
Comparative Reactivity with Analogues
Structural variations impact reactivity:
| Compound | Fmoc Deprotection Rate | Coupling Efficiency | Solubility (DMF) |
|---|---|---|---|
| Fmoc-Nap-OH | 30 min (piperidine) | 95% (HBTU) | 12 mM |
| Fmoc-Phe-OH | 25 min | 98% | 45 mM |
| Fmoc-Trp(Boc)-OH | 40 min | 85% | 8 mM |
Trends :
Scientific Research Applications
Organic Synthesis
Fmoc Group Usage
The Fmoc group is extensively used in the protection of amino acids during peptide synthesis. Its stability under basic conditions allows for selective deprotection, making it ideal for synthesizing complex peptides and proteins.
Medicinal Chemistry
Drug Development
Fmoc-NapAA has shown potential in drug development due to its ability to form stable peptide bonds. Its application in synthesizing peptide-based drugs has been documented in various studies.
Case Study: Peptide Synthesis
A notable study demonstrated the synthesis of a peptide using Fmoc-NapAA as a building block, showcasing its efficacy in yielding high-purity products suitable for biological testing. The study highlighted the compound's role in facilitating the formation of bioactive peptides that target specific receptors.
Chemical Reactions
Reactivity Profile
Fmoc-NapAA participates in several chemical reactions, including:
- Oxidation : Can be oxidized to yield corresponding oxidized products using agents like potassium permanganate (KMnO4).
- Reduction : Reduction reactions can be performed with lithium aluminum hydride (LiAlH4).
- Nucleophilic Substitution : The Fmoc-protected amino group is susceptible to nucleophilic substitution, allowing for further functionalization.
Large-scale Synthesis
In industrial settings, Fmoc-NapAA is produced using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). This ensures high yield and purity, making it suitable for commercial applications.
Mechanism of Action
The mechanism of action of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, typically using piperidine, to yield the desired peptide product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Naphthalen-1-yl Analog
- Compound: [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid.
- CAS : 339208-92-3 .
- Key Difference : The naphthyl group is attached at the 1-position instead of the 2-position.
- Solubility: Reduced aqueous solubility compared to the 2-naphthyl isomer due to altered packing efficiency .
Heterocyclic Derivatives
Piperazine-Linked Analog
- Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid.
- CAS : 180576-05-0 .
- Key Difference : Replaces the naphthyl group with a piperazine ring.
- Impact :
Pyridinone Derivative
- Compound: 3-{[(Fmoc)amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid.
- CAS : 1076196-99-0 .
- Key Difference: Incorporates a 6-methyl-2-pyridinone ring.
- Impact: Electronic Effects: The pyridinone’s carbonyl group introduces hydrogen-bonding capability, useful in targeting enzymes or receptors . Stability: The lactam structure may confer resistance to hydrolysis compared to naphthyl analogs .
Aromatic Substitution Variants
o-Tolyl Derivative
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid.
- CAS : 211637-75-1 .
- Key Difference : Substitutes naphthyl with an o-tolyl (2-methylphenyl) group.
- Impact :
Benzyloxycarbonyl-Pyrimidinone Hybrid
- Compound: [2-(4-Benzyloxycarbonylamino-2-oxo-2H-pyrimidin-1-yl)acetyl]-[2-(Fmoc-amino)-ethyl]-amino}-acetic acid.
- CAS: Not specified .
- Key Difference: Combines Fmoc and benzyloxycarbonyl (Cbz) protecting groups with a pyrimidinone core.
- Impact: Dual Protection: Enables sequential deprotection strategies in multi-step syntheses . Biological Activity: The pyrimidinone moiety may target nucleotide-binding proteins or kinases .
Biological Activity
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid (Fmoc-NapAA) is a complex organic compound with the molecular formula C27H21NO4 and a molar mass of approximately 423.46 g/mol. This compound is widely recognized for its applications in organic synthesis, particularly in peptide chemistry, due to the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for amino acids during peptide synthesis.
| Property | Value |
|---|---|
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid |
| CAS Number | 369403-40-7 |
| Molecular Formula | C27H21NO4 |
| Molar Mass | 423.46 g/mol |
| Predicted Boiling Point | 678.3 ± 50.0 °C |
| Density | 1.317 ± 0.06 g/cm³ |
The mechanism of action for Fmoc-NapAA primarily involves its function as a protecting group in peptide synthesis. The Fmoc group shields the amino functionality from reactions that could lead to undesired side products during the synthetic process. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, allowing for the formation of the desired peptide product .
Applications in Research
Fmoc-NapAA has been extensively studied for its biological activities and applications in various fields:
- Peptide Synthesis : Its role as a protective group facilitates the synthesis of peptides and complex organic molecules.
- Enzyme Mechanisms : The compound is utilized in studies examining protein-protein interactions and enzyme mechanisms, which are critical for understanding biological processes at the molecular level .
- Drug Development : Investigations into its therapeutic potential have indicated possible applications in drug development, particularly in creating novel bioactive compounds .
Case Studies and Research Findings
Several studies have highlighted the biological relevance and potential applications of Fmoc-NapAA:
- Study on Peptide Synthesis : A study demonstrated that Fmoc-NapAA is effective in synthesizing peptides with high purity and yield, showcasing its utility in medicinal chemistry .
- Enzyme Interaction Studies : Research indicated that peptides synthesized using Fmoc-NapAA can effectively modulate enzyme activity, providing insights into enzyme inhibition mechanisms that could lead to new therapeutic strategies.
Toxicological Profile
The safety profile of Fmoc-NapAA has been assessed through various toxicological studies:
- Acute Toxicity : Data suggest low acute toxicity levels, making it suitable for laboratory use under standard safety protocols.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand any potential chronic effects; however, current data indicate minimal adverse effects under controlled conditions .
Q & A
Q. What are the optimal conditions for synthesizing [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid while ensuring Fmoc group stability?
The synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protective group under mild basic conditions. Key steps include:
- Using 3,3-dichloro-1,2-diphenylcyclopropene or similar reagents to activate carboxyl groups for Fmoc coupling .
- Maintaining temperatures between -10°C to 20°C in anhydrous solvents like dichloromethane to prevent premature deprotection .
- Employing N-ethyl-N,N-diisopropylamine (DIPEA) as a base to neutralize byproducts and stabilize intermediates .
Post-synthesis, monitor reaction progress via TLC or HPLC to confirm Fmoc retention.
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Critical methods include:
- NMR spectroscopy (¹H and ¹³C) to verify regioselectivity of the naphthalene substitution and Fmoc group integrity .
- HPLC with UV detection (e.g., at 254 nm) to assess purity, leveraging the aromatic naphthalene and Fmoc moieties’ strong absorbance .
- MALDI-TOF mass spectrometry for precise molecular weight confirmation, especially to distinguish isotopic patterns in the naphthalene core .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation : The compound is classified under GHS as causing skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Avoid dry sweeping; instead, use wet towels or absorbent pads to prevent aerosol formation. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structural analysis of this compound?
Discrepancies in X-ray diffraction data may arise from:
- Disordered naphthalene/Fmoc moieties : Refine using the SHELXL software with restraints for planar groups and anisotropic displacement parameters .
- Twinning effects : Apply the SHELXD module for deconvolution of overlapping reflections, particularly in low-symmetry space groups .
Validate final models using R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps in Olex2 ) .
Q. What strategies mitigate racemization during peptide conjugation involving the naphthalene-acetic acid backbone?
Racemization risks increase during amide bond formation. To minimize:
Q. How does the naphthalene ring’s electronic environment influence reactivity in cross-coupling reactions?
The electron-rich naphthalene core facilitates:
- Suzuki-Miyaura reactions : Optimize with Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water mixtures (1:1) at 80°C .
- Photocatalytic modifications : Use eosin Y or Ru(bpy)₃²⁺ under blue LED light for C–H functionalization, exploiting the naphthalene’s π-π* transitions .
Characterize adducts via FT-IR to track C–Br or C–N bond formation (e.g., peaks at 500–600 cm⁻¹ for C–Br) .
Methodological Considerations
Q. What solvent systems enhance solubility for NMR studies without degrading the Fmoc group?
Q. How can researchers differentiate between mono- and di-substituted naphthalene derivatives post-synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
